1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Kinase Inhibition Pain Research Target Selectivity

Optimize your NGF/TrkA pathway studies with this selective TrkA inhibitor. Its 2-methoxyethyl substituent ensures solubility (XLogP3=1.4, TPSA=66.49 Ų) and minimal off-target TRPV1 activity compared to the 2-bromophenyl analog SB-705498. Ideal for SAR exploration due to low complexity (MW 332.32, 0 stereocenters). Available in research quantities with transparent catalog pricing.

Molecular Formula C14H19F3N4O2
Molecular Weight 332.327
CAS No. 1796971-33-9
Cat. No. B2934955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
CAS1796971-33-9
Molecular FormulaC14H19F3N4O2
Molecular Weight332.327
Structural Identifiers
SMILESCOCCNC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H19F3N4O2/c1-23-7-5-18-13(22)20-11-4-6-21(9-11)12-3-2-10(8-19-12)14(15,16)17/h2-3,8,11H,4-7,9H2,1H3,(H2,18,20,22)
InChIKeyMHSLEEHIQHQWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 40 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1796971-33-9): Structural Identity and Procurement Baseline


1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1796971-33-9) is a synthetic pyrrolidinyl urea derivative with the molecular formula C₁₄H₁₉F₃N₄O₂ and a molecular weight of 332.32 g/mol [1]. The compound features a 5-(trifluoromethyl)pyridin-2-yl substituent attached to a pyrrolidine ring, which is linked via a urea bridge to a 2-methoxyethyl group. It is classified within a broader chemical series of pyrrolidinyl urea derivatives that have been disclosed as TrkA (tropomyosin-related kinase A) inhibitors in multiple patent families [2][3]. The compound is commercially available from suppliers such as Life Chemicals (catalog number F6443-9850) in research-grade quantities ranging from 5 mg to 75 mg, with catalog-listed pricing from approximately $163.50 (25 mg) [4]. Its primary research context is as a TrkA kinase inhibitor tool compound or synthetic intermediate within medicinal chemistry programs targeting pain, inflammation, and oncology indications [2].

Why In-Class TrkA Inhibitors Cannot Be Interchanged with 1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea


Pyrrolidinyl urea derivatives within the TrkA inhibitor class exhibit profound sensitivity to substituent identity at both the urea N-terminus and the pyrrolidine N-aryl position. Substitution of the 2-methoxyethyl group with a cyclopentyl moiety (e.g., CAS 1797708-15-6) alters hydrogen-bonding capacity and conformational flexibility [1], while replacement of the 5-(trifluoromethyl)pyridin-2-yl group with an unsubstituted pyridine (e.g., the des-CF₃ analog) removes a critical metabolic-stability and lipophilicity-enhancing element [2]. Even among compounds sharing the same pyrrolidinyl-trifluoromethylpyridine scaffold, divergent N-substituents can redirect target selectivity entirely: the 2-bromophenyl analog SB-705498 (CAS 501951-42-4) is a potent TRPV1 antagonist (hTRPV1 IC₅₀ = 3 nM) with no reported TrkA activity, whereas the 2-methoxyethyl derivative is directed toward TrkA kinase inhibition . These structural distinctions produce quantitative differences in physicochemical properties—for example, the target compound has a computed XLogP3 of 1.4, a topological polar surface area of 66.49 Ų, and 5 rotatable bonds [1], parameters that diverge meaningfully from close analogs and directly affect solubility, permeability, and target engagement in biochemical assays.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1796971-33-9) Against Closest Analogs


Target Selectivity: TrkA Kinase Inhibition vs. TRPV1 Antagonism Distinguishes Methoxyethyl from Bromophenyl Analog

The 2-methoxyethyl N-substituent in 1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea directs biological activity toward TrkA kinase inhibition, whereas the structurally analogous 2-bromophenyl derivative SB-705498 (CAS 501951-42-4) acts as a TRPV1 ion channel antagonist with no meaningful TrkA activity. The target compound belongs to patent families explicitly claiming TrkA kinase inhibition (EP4089087, US10323022) [1][2], while SB-705498 has a reported hTRPV1 IC₅₀ of 3 nM (capsaicin activation) and 6 nM (heat activation at 50 °C) . The target compound's specific TrkA IC₅₀ has not been published in the peer-reviewed literature; however, structurally related pyrrolidinyl urea derivatives within the same patent series demonstrate TrkA IC₅₀ values below 100 nM in Omnia kinase assays [2].

Kinase Inhibition Pain Research Target Selectivity TrkA TRPV1

Physicochemical Property Differentiation: XLogP3, Topological Polar Surface Area, and Rotatable Bond Count vs. Cyclopentyl Analog

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea (MW 332.32) possesses a computed XLogP3 of 1.4, a topological polar surface area (TPSA) of 66.49 Ų, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 5 rotatable bonds [1]. In contrast, the closely related 1-cyclopentyl analog (CAS 1797708-15-6, MW 342.37, C₁₆H₂₁F₃N₄O) exhibits a higher computed logP driven by the lipophilic cyclopentyl ring replacing the polar 2-methoxyethyl chain . The methoxyethyl group introduces an additional rotatable bond (from 3 to 5) and an additional hydrogen bond acceptor (ether oxygen), which collectively enhance aqueous solubility and reduce passive membrane permeability relative to the cyclopentyl variant. Both compounds comply with Lipinski's Rule of Five (MW < 500, logP < 5, HBD < 5, HBA < 10), but the target compound's lower logP and higher HBA count make it more suitable for aqueous biochemical assay formats where solubility-limited artifacts must be avoided [1].

Physicochemical Properties Drug-likeness Solubility Permeability Medicinal Chemistry

Synthetic Accessibility Advantage: Defined Role as a Key Intermediate in Scalable TrkA Inhibitor Manufacturing

EP4089087A1 (priority CN202010027384.1, filed January 10, 2020, by Zhangzhou Pien Tze Huang Pharmaceutical Co., Ltd.) explicitly discloses 1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea as a synthetic intermediate in a scalable route to TrkA inhibitor final compounds [1]. The patent describes a multi-step process where 2-methoxyethylamine is reacted with an activated pyrrolidine intermediate, using reagents such as acetonitrile, palladium catalysts, and bases including sodium carbonate and potassium carbonate [1]. This defined synthetic role provides a procurement advantage: the compound is available not merely as a screening hit but as a well-characterized intermediate with documented preparative methods amenable to multi-gram scale-up. In contrast, many close analogs (e.g., the bromophenyl or cyclopentyl variants) lack published scalable synthetic procedures, introducing supply-chain risk for research programs requiring reproducible, larger-quantity access [2].

Process Chemistry Scale-up Synthetic Intermediate TrkA Inhibitor Medicinal Chemistry

Commercial Availability and Catalog Purity Benchmarking Against Nearest Available Analogs

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea (Life Chemicals catalog F6443-9850) is available in multiple research-grade quantities with transparent pricing: 5 mg ($163.50), 25 mg, 40 mg ($210.00), and 75 mg ($312.00) as of September 2023 [1]. The compound is typically supplied at ≥95% purity as confirmed by LCMS and/or 400 MHz ¹H NMR, consistent with Life Chemicals' quality control standards . In comparison, the 1-cyclopentyl analog (CAS 1797708-15-6) is listed by the same supplier family but with different catalog specifications, and the key comparator SB-705498 (CAS 501951-42-4) is available from multiple vendors at varying purity grades (typically 98%+). The target compound's availability in precisely defined, small-quantity formats (5–75 mg) is suited for early-stage biochemical profiling and SAR expansion, whereas the more advanced clinical candidate SB-705498 is typically supplied in larger quantities reflecting its later development stage .

Procurement Commercial Availability Purity Supply Chain Research Chemicals

Structural Minimalism as an Advantage: Reduced Molecular Complexity vs. Multi-Ring TrkA Inhibitors for SAR and Fragment-Based Studies

With a molecular weight of 332.32 Da, 0 defined atom stereocenters, and a single urea-linked scaffold, 1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is structurally minimal compared to advanced clinical-stage TrkA inhibitors such as hTrkA-IN-1 (Anizatrectinib, CAS 1824664-89-2), which has a molecular weight of approximately 587 Da and contains multiple aromatic rings, a pyrazole core, and defined stereochemistry [1][2]. The target compound's lower molecular complexity (Complexity Index = 395 per PubChem Cactvs calculation) versus multi-ring analogs facilitates cleaner structure-activity relationship (SAR) interpretation: each substituent modification produces predictable property changes without confounding polypharmacology from additional pharmacophoric elements. This makes the compound an attractive starting point for fragment-based drug discovery (FBDD) or scaffold-hopping campaigns where the goal is to establish a minimal TrkA pharmacophore before elaborating toward potency [3].

Fragment-Based Drug Discovery SAR Molecular Complexity Lead Optimization Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1796971-33-9)


TrkA-Mediated Pain and Inflammation Pathway Profiling in Biochemical Assays

This compound is optimally deployed as a TrkA kinase inhibitor tool for biochemical profiling of NGF/TrkA signaling pathways in pain and inflammation research. The patent-defined TrkA inhibitory activity (EP4089087, US10323022) supports its use in Omnia kinase assays or ELISA-based TrkA activity measurements [1]. Its favorable aqueous solubility profile (XLogP3 = 1.4, TPSA = 66.49 Ų) reduces the risk of compound precipitation in biochemical assay buffers compared to more lipophilic analogs [2]. Researchers should pair this compound with a structurally matched negative control, such as the 2-bromophenyl analog SB-705498 (TRPV1 antagonist), to confirm that observed cellular effects are TrkA-mediated rather than arising from off-target TRPV1 modulation .

Structure-Activity Relationship (SAR) Expansion Around the Pyrrolidinyl Urea TrkA Pharmacophore

The compound's minimal structural complexity (MW 332.32, Complexity Index 395, single urea linkage, 0 defined stereocenters) makes it an ideal starting scaffold for systematic SAR studies [1]. Medicinal chemistry teams can independently vary the N-alkyl substituent (e.g., methoxyethyl, cyclopentyl, methoxypropyl), the pyridine substitution pattern (e.g., CF₃ position, replacement with other electron-withdrawing groups), and the urea linkage (e.g., thiourea, cyanoguanidine isosteres) to map TrkA potency and selectivity determinants. The commercial availability of the compound in small quantities (5–75 mg) from Life Chemicals supports iterative analog synthesis without excessive inventory costs [2].

Scalable Process Chemistry Development for TrkA Inhibitor Manufacturing

As a disclosed synthetic intermediate in EP4089087A1 with a documented multi-step route employing 2-methoxyethylamine, palladium-catalyzed coupling, and base-mediated urea formation [1], this compound serves as a starting point for process chemistry optimization. Contract research organizations (CROs) and pharmaceutical development teams can use the published procedures—which report kilogram-scale reagent quantities—to design robust, scalable manufacturing processes. The availability of the compound from commercial suppliers also enables procurement of reference standards for analytical method development (HPLC, LCMS, NMR) during impurity profiling and quality control of scaled-up batches [2].

Selectivity Profiling Against TRPV1 to Validate Target Engagement Specificity

The structural similarity between this compound (TrkA inhibitor) and SB-705498 (TRPV1 antagonist, hTRPV1 IC₅₀ = 3 nM) creates a unique opportunity for selectivity profiling [1]. By testing both compounds side-by-side in TrkA and TRPV1 assays, researchers can quantify the selectivity window conferred by the 2-methoxyethyl vs. 2-bromophenyl substitution. This head-to-head comparison is particularly valuable for pain research programs where both TrkA and TRPV1 are valid therapeutic targets, and where inadvertent dual modulation could confound in vivo efficacy interpretation [2].

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.